![molecular formula C12H14ClF3N4O B3013370 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide CAS No. 2061356-99-6](/img/structure/B3013370.png)

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

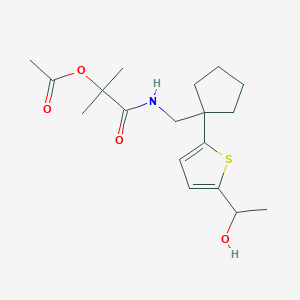

This compound is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .

Molecular Structure Analysis

The molecular structure of this compound involves a benzamide group linked to a pyridinyl group. The pyridinyl group is substituted with a trifluoromethyl group and a chloro group .科学的研究の応用

Agrochemical Applications

Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used to treat various conditions in animals.

Crop Protection

The compound has been found effective in protecting various crops like grapes, strawberries, tomatoes, and soybeans from fungal diseases. Different application methods, including foliar sprays and seed treatments, are being investigated to optimize disease control and crop protection.

Synthesis of Novel Molecules

2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of the compound, acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .

Antibacterial Agent

The compound has been studied for its antibacterial properties . It is hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed . It is also classified as a potential carcinogen .

作用機序

Target of Action

The primary target of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It interacts with the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTase affects several biochemical pathways. PPTases are involved in the activation of microbial fatty acid synthase (FAS), a multidomain enzyme complex . The reduction in FAS anabolic capacity exerts pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism in bacteria, which thwarts bacterial growth . This can lead to the death of the bacteria or inhibit their ability to cause infection.

特性

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)18-10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASYVECWEWNRJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)